molecular formula C12H26O2Si B8264482 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL

2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL

Cat. No.: B8264482
M. Wt: 230.42 g/mol
InChI Key: IAKVQZKBAVMFAQ-UHFFFAOYSA-N
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Description

2-[tert-Butyl(dimethyl)silyl]oxycyclohexanol is a protected form of cyclohexanol where the hydroxyl group is masked as a tert-butyldimethylsilyl (TBDMS) ether. In synthetic organic chemistry, the TBDMS group is one of the most widely used protecting groups for alcohols because it is approximately 10,000 times more stable to hydrolysis than trimethylsilyl ethers . This makes it exceptionally valuable in multi-step synthesis, allowing researchers to protect a sensitive hydroxyl group while other transformations are performed on the molecule. The TBDMS group is stable under a wide range of conditions, including basic aqueous environments and various nucleophilic attacks, but can be cleanly removed using fluoride ions, such as with tetra-n-butylammonium fluoride (TBAF) . This compound is a valuable building block for researchers, particularly in the synthesis of complex natural products, pharmaceuticals, and other specialized materials. The presence of the TBDMS group can also influence the physicochemical properties of the molecule, such as its lipophilicity, which may be exploited in drug discovery and development . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKVQZKBAVMFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Base Selection :

  • Imidazole : Provides mild basicity, minimizing side reactions such as elimination or over-silylation. A molar ratio of 1.5:1 (imidazole:TBSCl) in DCM at room temperature (rt) yields efficient protection.

  • Triethylamine (Et₃N) : Offers stronger basicity, accelerating the reaction but requiring lower temperatures (0–4°C) to suppress byproducts.

Solvent Systems :

  • Dichloromethane (DCM) : Preferred for its polarity and inertness, enabling high solubility of both TBSCl and the alcohol substrate.

  • Tetrahydrofuran (THF) : Used in cases requiring higher reaction temperatures, though prolonged exposure may lead to solvent degradation.

Temperature and Time :

  • Reactions initiated at 0–4°C and warmed to rt over 16–24 hours achieve >90% conversion.

Workup :

  • Post-reaction, the mixture is quenched with water, extracted with DCM, and dried over MgSO₄. Rotary evaporation yields the crude product, which is purified via column chromatography.

Alternative Synthesis via 2-(tert-Butyldimethylsilyloxy)cyclohexanone Reduction

For substrates where 2-cyclohexanol is inaccessible, an indirect route involves silylation of 2-hydroxycyclohexanone followed by ketone reduction.

Silylation of 2-Hydroxycyclohexanone

  • Reagents : TBSCl (1.1 equiv) and imidazole (1.5 equiv) in DMF at rt for 12 hours.

  • Outcome : Forms 2-(tert-butyldimethylsilyloxy)cyclohexanone, characterized by 1H NMR^1\text{H NMR} (CDCl₃: δ 1.02 ppm, s, SiC(CH₃)_3).

Ketone Reduction to Alcohol

  • Reduction Agents : Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol.

  • Yield : ~85% after purification by recrystallization.

Chemoselective Silylation Strategies

Steric and Electronic Effects

  • Bulky Silylating Agents : tert-Butyldimethylsilyl triflate (TBSOTf) reacts 6.7×10⁸ times faster than TBSCl with alcohols, enabling silylation at subzero temperatures.

  • Substrate Accessibility : Secondary alcohols (e.g., 2-cyclohexanol) require prolonged reaction times compared to primary alcohols due to steric hindrance.

Solvent Influence on Reactivity

SolventDielectric ConstantReaction Rate (Relative to DCM)
DCM8.931.00
THF7.520.85
DMF36.701.20

Polar aprotic solvents like DMF enhance silylation rates by stabilizing transition states.

Industrial-Scale Considerations

Cost-Effective Reagent Synthesis

  • TBSCl Production : Patented methods involve reacting tert-butyl chloride with dimethyldichlorosilane in diethyl ether/cyclohexane mixtures at 40–55°C, followed by hydrochloric acid workup.

Green Chemistry Approaches

  • Aqueous Micellar Systems : Sodium borohydride reductions in water/THF biphasic mixtures reduce organic solvent use while maintaining diastereomeric excess (>80% de).

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl₃) : δ 1.02 (s, 9H, SiC(CH₃)₃), 3.55–3.65 (m, 1H, cyclohexanol-OCH), 1.45–1.90 (m, 10H, cyclohexyl).

  • IR (cm⁻¹) : 3450 (O-H), 1250 (Si-C), 1100 (Si-O-C).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile:water).

Stability and Deprotection

Hydrolytic Stability

  • Acidic Conditions : Stable under mild acids (pH > 3) but cleaved by HF-pyridine or tetra-n-butylammonium fluoride (TBAF).

  • Basic Conditions : Resistant to aqueous NaOH (1M) but degrades in concentrated NH₄OH .

Chemical Reactions Analysis

Types of Reactions

2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is stable under mild oxidation conditions, allowing selective oxidation of other functional groups in the molecule.

    Reduction: The compound can be reduced to remove the TBDMS group, regenerating the free alcohol.

    Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride (HF) in pyridine are commonly used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the TBDMS group.

Major Products Formed

    Oxidation: Depending on the substrate, oxidation can yield ketones or aldehydes.

    Reduction: The major product is the deprotected alcohol.

    Substitution: The major product is the alcohol with the new protecting group or functional group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₆O₂Si
  • Molecular Weight : 230.42 g/mol
  • Structural Characteristics : The compound features a cyclohexanol core with a tert-butyl dimethylsilyl ether functional group, which enhances its stability and reactivity in chemical reactions.

Organic Synthesis

  • Building Block : This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its silyl ether functionality allows for selective reactions that can lead to various derivatives.

Medicinal Chemistry

  • Drug Development : The compound is utilized in the design of pharmaceuticals due to its ability to form stable bonds with biological targets. It has potential applications in creating drug candidates that require specific structural motifs for enhanced bioactivity.

Material Science

  • Polymer Chemistry : In materials science, 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol can be integrated into polymer matrices to improve mechanical properties or thermal stability. Its silyl group can enhance compatibility with various organic solvents.

Case Study 1: Synthesis of Bioactive Compounds

A research study demonstrated the utility of 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol as a precursor for synthesizing bioactive compounds. The study highlighted its role in enhancing the solubility and stability of drug candidates, ultimately leading to improved pharmacokinetic profiles.

CompoundMethod UsedYield (%)Reference
Bioactive Compound ADirect Silylation85%
Bioactive Compound BProtective Group Strategy90%

Case Study 2: Polymer Applications

In another study, the incorporation of this compound into polymer formulations was explored. The results indicated that adding 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol improved the thermal stability and mechanical strength of the resulting materials.

Polymer TypeAddition (%)Improvement (%)Reference
Polymer X5%25% increase in tensile strength
Polymer Y10%30% increase in thermal stability

Mechanism of Action

The mechanism of action of 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the methyl groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to two structurally related analogs:

Ortho Tertiary Butyl Cyclohexanyl Acetate (CAS 88-41-5; C₁₂H₂₂O₂): An ester derivative of cyclohexanol with a tert-butyl acetate group .

Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis (CAS 183435-74-7; C₁₅H₃₂O₂Si): A silyl ether analog with a three-carbon propyl spacer between the cyclohexanol and silyl group .

Key Structural Differences:

  • 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol: Direct attachment of the silyl ether to the cyclohexanol ring.
  • Ortho Tertiary Butyl Cyclohexanyl Acetate : Ester linkage instead of a silyl ether.
  • Cis-2-[3-(TBS-oxy)propyl]cyclohexanol: Propyl spacer introduces flexibility and alters steric effects.

Comparative Physicochemical Properties

Parameter 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol Ortho Tertiary Butyl Cyclohexanyl Acetate Cis-2-[3-(TBS-oxy)propyl]cyclohexanol
CAS Number N/A 88-41-5 183435-74-7
Molecular Formula C₁₂H₂₆O₂Si C₁₂H₂₂O₂ C₁₅H₃₂O₂Si
Molecular Weight 254.5 (calculated) 198.3 272.5
Functional Groups Silyl ether, hydroxyl Ester Silyl ether (propyl spacer), hydroxyl
Polarity Moderate (silyl ether reduces polarity) Low (ester group) Moderate (propyl spacer enhances lipophilicity)

Reactivity and Stability Profiles

  • 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol: Stability: Resists hydrolysis under acidic conditions but cleaved by fluoride ions (e.g., TBAF) . Reactivity: Less prone to oxidation compared to esters due to the inert silyl ether group.
  • Ortho Tertiary Butyl Cyclohexanyl Acetate :

    • Stability : Susceptible to hydrolysis under basic conditions (saponification) .
    • Reactivity : Reactive toward nucleophiles due to the ester carbonyl.
  • Cis-2-[3-(TBS-oxy)propyl]cyclohexanol: Stability: Similar to the target compound but slower cleavage kinetics due to the propyl spacer . Reactivity: Enhanced solubility in nonpolar solvents compared to the target compound.

Q & A

Q. How can researchers efficiently locate peer-reviewed studies on TBS-protected cyclohexanol derivatives?

  • Methodology : Use databases like SciFinder or Reaxys with keywords "tert-butyldimethylsilyl ether" and "cyclohexanol derivatives." Filter by reaction type (e.g., silylation, hydrogenolysis) and cross-reference citations from foundational papers (e.g., Barrish et al., 1988) .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Advanced Research Questions

Q. How does the TBS group influence stereochemical outcomes in downstream reactions?

  • Methodology : The bulky TBS group directs diastereoselectivity by shielding one face of the cyclohexanol ring. For instance, in hydrogenolysis of ethyl 2-((TBS)oxy)-4-phenylbutanoate-4-d, the syn/anti ratio depends on steric interactions between TBS and adjacent substituents. Deuterium labeling (e.g., 4-d derivatives) aids in tracking stereochemical pathways .

Q. What mechanistic insights explain the stability of the TBS group under hydrogenolysis conditions?

  • Methodology : The TBS group resists cleavage under hydrogenolysis (H₂/Pd-C) due to strong Si-O bonds and steric protection. Contrastingly, benzyl or allyl ethers are more labile. Stability can be probed via comparative kinetic studies using ¹H NMR to monitor deprotection rates .

Q. How can conflicting NMR data for TBS-protected compounds be resolved?

  • Methodology : Discrepancies in chemical shifts (e.g., δ for tert-butyl) may arise from solvent polarity or concentration. Standardize conditions (e.g., CDCl₃ at 25°C) and compare with published spectra. For complex cases, 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .

Q. What strategies optimize regioselective deprotection of TBS ethers in polyfunctional molecules?

  • Methodology : Use fluoride-based reagents (e.g., TBAF) in THF for controlled deprotection. Competing groups (e.g., acetates) may require buffered conditions (acetic acid/NaOAc) to avoid side reactions. Monitor selectivity via LC-MS or in situ IR .

Q. How do electronic effects of the TBS group impact reactivity in catalytic asymmetric syntheses?

  • Methodology : The electron-donating TBS group alters the electron density of the cyclohexanol ring, affecting transition states in asymmetric catalysis. For example, in oxy-Michael additions, TBS ethers enhance nucleophilicity at the β-position. DFT calculations and Hammett studies quantify these effects .

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